An In-Depth Technical Guide to Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2: Properties and Applications
An In-Depth Technical Guide to Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2: Properties and Applications
Introduction
In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, the demand for high-purity, stable, isotopically labeled internal standards is paramount. Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is a specialized molecule designed to meet this need. It is the isotopically labeled counterpart of Methyl 4-(2-hydroxyethyl)benzoate, a compound with applications as an intermediate in organic synthesis, including in the pharmaceutical and cosmetic industries.[1][2] The incorporation of six Carbon-13 atoms in the benzene ring and two deuterium atoms on the ethyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
This guide provides a comprehensive overview of the physical properties, synthesis considerations, and analytical applications of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2, offering researchers and drug development professionals the foundational knowledge required for its effective use.
Physicochemical Properties
Isotopic labeling with stable isotopes such as 13C and 2H has a negligible effect on the chemical properties of a molecule. However, there can be minor differences in physical properties due to the increased mass. The data presented below is primarily for the unlabeled analogue, Methyl 4-(2-hydroxyethyl)benzoate, and serves as a close approximation for the labeled compound.
| Property | Value (Unlabeled Analogue) | Value (Labeled Compound) | Source |
| Molecular Formula | C10H12O3 | 13C6C4H10D2O3 | [5],[6] |
| Molecular Weight | 180.20 g/mol | 188.17 g/mol | [5],[3] |
| CAS Number | 46190-45-8 | 2071199-89-6 | ,[3] |
| Appearance | Colorless to light yellow liquid | Not specified; expected to be similar | [1][7] |
| Boiling Point | 134 °C at 3 Torr (mmHg) | Not specified; expected to be slightly higher | [3][7] |
| Density | ~1.143 g/cm3 (Predicted) | Not specified; expected to be slightly higher | [3][7] |
| Solubility | Moderately soluble in organic solvents, limited in water | Not specified; expected to be similar | [8] |
| Storage | Room temperature, sealed in a dry place | Room temperature, as per Certificate of Analysis | [3][4] |
Note: The physical properties of the labeled compound are expected to be very similar to its unlabeled counterpart. Any significant deviations would be noted on the supplier's Certificate of Analysis.
Synthesis and Isotopic Labeling
While the exact proprietary synthesis method for commercially available Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is not publicly disclosed, a plausible synthetic route can be conceptualized based on established isotopic labeling techniques. The synthesis would involve two key stages: the preparation of the 13C6-labeled aromatic core and the introduction of the deuterated side chain.
A potential retrosynthetic analysis is outlined below:
Caption: A conceptual retrosynthetic pathway for Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2.
Key Labeling Steps:
-
13C6-Benzene Ring Synthesis: The synthesis would begin with a commercially available, fully 13C-labeled benzene (Benzene-13C6).[] This starting material ensures the uniform incorporation of six 13C atoms into the aromatic ring.
-
Introduction of Side Chain Precursors: Standard aromatic substitution reactions, such as Friedel-Crafts acylation, would be employed to introduce a functional group at the para position.[10][11]
-
Deuterium Labeling of the Ethyl Group: Deuterium atoms can be introduced through various methods, such as the reduction of a carbonyl group with a deuterium source like sodium borodeuteride (NaBD4) or through catalytic exchange reactions.[12] For the d2 label on the ethyl group, a plausible route involves the reduction of an appropriate acetyl precursor.
Analytical Applications and Methodologies
The primary utility of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is as an internal standard in quantitative analytical methods.[3][4] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, but is clearly distinguishable by its mass-to-charge ratio (m/z).[13][14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS-based bioanalysis, an internal standard is crucial for correcting variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[13][15]
Experimental Protocol: Use as an Internal Standard in LC-MS
-
Preparation of Stock Solutions: Prepare a stock solution of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Spiking of Internal Standard: Add a precise volume of the internal standard stock solution to all samples, calibration standards, and quality control samples at the earliest stage of sample preparation (e.g., before protein precipitation or liquid-liquid extraction). This ensures that the internal standard experiences the same sample processing effects as the analyte.[14]
-
Sample Preparation: Proceed with the established sample preparation protocol (e.g., protein precipitation, solid-phase extraction).
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method. The mass spectrometer should be set to monitor the specific mass transitions for both the unlabeled analyte and the 13C6,d2-labeled internal standard.
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.
Caption: Workflow for using an isotopically labeled internal standard (IS) in LC-MS.
Quantitative NMR (qNMR)
qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate concentration determination without the need for an identical standard of the analyte.[16][17][18]
Principles of qNMR with an Internal Standard
In qNMR, a known amount of an internal standard is added to a sample containing the analyte. The concentration of the analyte can be calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
C = Concentration/Purity
-
I = Integral of the signal
-
N = Number of protons generating the signal
-
MW = Molecular weight
-
m = mass
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 can be used in qNMR, although a simpler, non-labeled compound with non-overlapping signals is often chosen for proton qNMR.[17] Its utility in 13C qNMR would be more specialized.
Safety and Handling
The safety profile of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is expected to be similar to its unlabeled analogue. Based on the safety data for the unlabeled compound, the following precautions should be observed:
-
Hazard Statements: May be harmful if swallowed.
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[20]
Users should always consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.
Conclusion
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is a valuable tool for researchers in drug development, metabolism studies, and other fields requiring precise quantification of its unlabeled analogue. Its stable isotopic labels provide the necessary mass shift for unambiguous detection in mass spectrometry and a reference for NMR, ensuring high accuracy and precision in analytical measurements. Understanding its physical properties, the principles behind its synthesis, and the methodologies for its application are key to leveraging its full potential in a research setting.
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